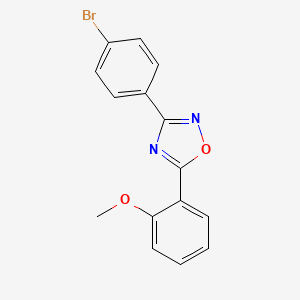

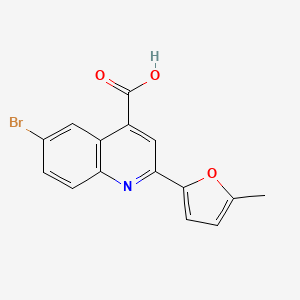

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds closely related to 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, involves refluxing mixtures of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride. These processes are characterized by NMR, mass spectral, and IR spectral studies, alongside C, H, N analyses (Chandrakantha et al., 2011). Another approach for synthesizing oxadiazole derivatives is described by Zhu Wei-guo, using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine as raw materials, undergoing a series of reactions such as diazotization, acylchloride, diarylhydrazide, and dehydration (Zhu Wei-guo).

Molecular Structure Analysis

Crystal structure and molecular interactions of oxadiazole derivatives have been elucidated using single-crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations have also been employed to understand the reactive sites for electrophilic and nucleophilic interactions. These analyses reveal the nature of intermolecular contacts and the contribution of various interactions to the crystal packing (Kumara et al., 2017).

Chemical Reactions and Properties

1,3,4-Oxadiazoles exhibit a wide range of chemical reactions and properties, including participation in electrophilic substitution and nucleophilic addition reactions. Their chemical stability and reactivity are influenced by the presence of substituents on the oxadiazole ring, as demonstrated through various synthetic and characterization studies.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are significantly affected by the nature and position of substituents on the aromatic rings. Studies using differential scanning calorimetry and polarising optical microscopy have provided insights into the liquid crystalline behavior of these compounds, revealing that certain derivatives exhibit nematic or smectic phases depending on their molecular structure (Abboud et al., 2017).

Chemical Properties Analysis

Oxadiazole derivatives have been explored for their potential as corrosion inhibitors, with studies showing that compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole can effectively inhibit corrosion of mild steel in sulfuric acid media. The efficiency of these inhibitors is attributed to their ability to adsorb onto the metal surface, as described by Langmuir adsorption isotherms (Bouklah et al., 2006).

Applications De Recherche Scientifique

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCNRHXTIQIMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355042 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

CAS RN |

331989-19-6 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)

![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)